Antineoplaston AS 2-1

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

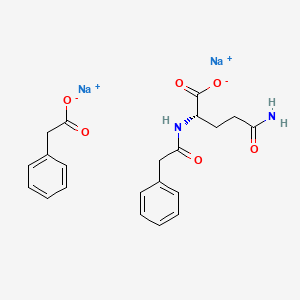

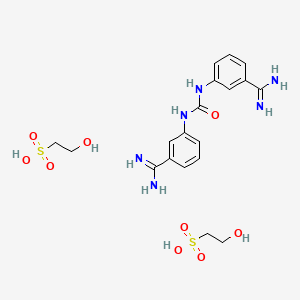

Antineoplaston AS 2-1 is a mixture of sodium salts of phenylacetic acid and phenylacetylglutamine in the ratio 4:1.

Applications De Recherche Scientifique

Molecular Mechanisms and Gene Regulation

Antineoplaston AS 2-1 functions as a molecular switch, regulating gene expression, particularly genes p53 and p21, through demethylation of promoter sequences and acetylation of histones. It also inhibits the uptake of critical amino acids in neoplastic cells, like glutamine and leucine (Burzynski, 2004).

Antitumor Activity and Clinical Trials

- Clinical trials have indicated the efficacy of this compound in various cancers, such as low-grade glioma, brain stem glioma, high-grade glioma, colon adenocarcinoma, and hepatocellular carcinoma. Notably, significant results were seen in children with low-grade glioma and patients with colon adenocarcinoma liver metastases (Burzynski, 2004).

- A study reported this compound's effectiveness against post-operative lung metastasis from colon cancer, demonstrating its ability to reduce lung metastasis significantly and improve survival rates (Matono et al., 2005).

Gene Expression and Methylation

- This compound can normalize hypermethylation status at the promoter region in various genes, including tumor suppressor genes, leading to activation of transcription and translation in colon cancer (Ushijima et al., 2013).

- It was found to interrupt signal transduction in critical pathways like RAS/MAPK/ERK and PI3K/AKT/PTEN, thereby affecting cell cycle, decreasing metabolism, and promoting apoptosis in glioblastoma cells (Burzynski & Patil, 2014).

Immune System Modulation

- In breast cancer patients, Antineoplaston A-10, a related compound, has been shown to be inversely associated with the disease and may modulate immune responses, suggesting its potential as an adjunctive therapy in breast cancer (Badria et al., 2000).

Challenges in Research and Development

- Antineoplastons, including AS 2-1, have faced challenges in research and clinical trial management. Conflicts and social dynamics around these trials, particularly between developers and institutions, have impacted the progress and perception of Antineoplaston research (Block, 2004).

Propriétés

Numéro CAS |

104624-98-8 |

|---|---|

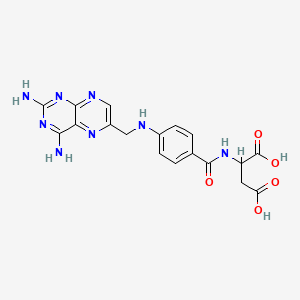

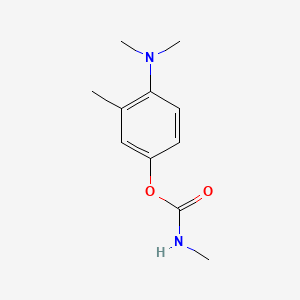

Formule moléculaire |

C21H22N2Na2O6 |

Poids moléculaire |

444.4 g/mol |

Nom IUPAC |

disodium;(2S)-5-amino-5-oxo-2-[(2-phenylacetyl)amino]pentanoate;2-phenylacetate |

InChI |

InChI=1S/C13H16N2O4.C8H8O2.2Na/c14-11(16)7-6-10(13(18)19)15-12(17)8-9-4-2-1-3-5-9;9-8(10)6-7-4-2-1-3-5-7;;/h1-5,10H,6-8H2,(H2,14,16)(H,15,17)(H,18,19);1-5H,6H2,(H,9,10);;/q;;2*+1/p-2/t10-;;;/m0.../s1 |

Clé InChI |

PFWDHRASWSUTIA-KAFJHEIMSA-L |

SMILES isomérique |

C1=CC=C(C=C1)CC(=O)N[C@@H](CCC(=O)N)C(=O)[O-].C1=CC=C(C=C1)CC(=O)[O-].[Na+].[Na+] |

SMILES |

C1=CC=C(C=C1)CC(=O)NC(CCC(=O)N)C(=O)[O-].C1=CC=C(C=C1)CC(=O)[O-].[Na+].[Na+] |

SMILES canonique |

C1=CC=C(C=C1)CC(=O)NC(CCC(=O)N)C(=O)[O-].C1=CC=C(C=C1)CC(=O)[O-].[Na+].[Na+] |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

antineoplaston AS 2-1 antineoplaston AS2-1 antineoplaston AS21 AS2-1 antineoplaston NSC 620261 NSC-620261 |

Origine du produit |

United States |

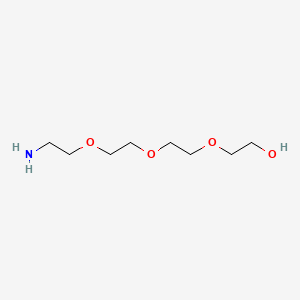

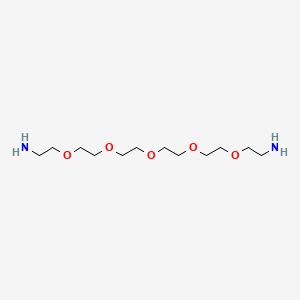

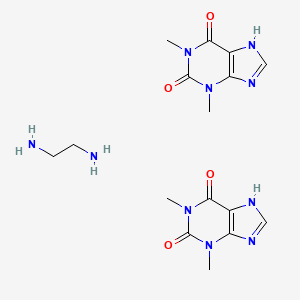

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-amino-2,3-dihydroxy-N-[1-(8-hydroxy-1-oxo-3,4-dihydroisochromen-3-yl)-3-methylbutyl]hexanediamide](/img/structure/B1665976.png)